(Z)-ethyl 3-(2-methoxy-2-oxoethyl)-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate
Description
Properties
IUPAC Name |
ethyl 3-(2-methoxy-2-oxoethyl)-2-[(E)-3-thiophen-2-ylprop-2-enoyl]imino-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5S2/c1-3-27-19(25)13-6-8-15-16(11-13)29-20(22(15)12-18(24)26-2)21-17(23)9-7-14-5-4-10-28-14/h4-11H,3,12H2,1-2H3/b9-7+,21-20? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOARDCYMNBLZCL-RVPNIMQSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C=CC3=CC=CS3)S2)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)/C=C/C3=CC=CS3)S2)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-ethyl 3-(2-methoxy-2-oxoethyl)-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. This article explores the biological activity of this compound, supported by various studies and findings.
Chemical Structure
The compound can be structurally represented as follows:
Biological Activity Overview
The biological activities of this compound are primarily attributed to its thiophene and benzo[d]thiazole moieties, which have been recognized for their pharmacological properties.
1. Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of compounds containing thiophene rings. For instance, derivatives with thiophene have shown efficacy against various bacterial strains. The introduction of different substituents at position 2 of the thiophene ring can significantly influence the antimicrobial properties .
Table 1: Antimicrobial Activity of Thiophene Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 5.12 μg/mL |
| Compound B | Bacillus subtilis | 2.29 μg/mL |
| Compound C | Pseudomonas aeruginosa | 2.48 μg/mL |
2. Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent has been investigated, particularly its ability to inhibit cyclooxygenase (COX) enzymes. Compounds similar to (Z)-ethyl 3-(2-methoxy-2-oxoethyl)-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate have demonstrated significant inhibition of COX-II activity, which is crucial in the inflammatory response .
Table 2: COX-II Inhibition Potency
3. Anticancer Potential
Preliminary studies suggest that this compound may exhibit anticancer properties by targeting specific pathways involved in tumor growth and proliferation. The presence of the benzo[d]thiazole moiety is particularly noted for its role in enhancing cytotoxicity against cancer cell lines .
Case Study: Anticancer Activity Assessment
In a study involving various synthesized derivatives, compounds similar to (Z)-ethyl 3-(2-methoxy-2-oxoethyl)-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate were tested against several cancer cell lines. Results indicated a significant reduction in cell viability at specific concentrations.
Scientific Research Applications
Biological Applications
1. Anticancer Activity
Research indicates that compounds containing benzo[d]thiazole derivatives exhibit anticancer properties. For instance, studies have shown that similar structures can inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells . Given the structural similarities, it is plausible that (Z)-ethyl 3-(2-methoxy-2-oxoethyl)-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate may also demonstrate anticancer activity.
2. Antimicrobial Properties
Compounds with thiazole and thiophene rings have been documented to possess antimicrobial properties. They can act against a range of pathogens including bacteria and fungi. The mechanism often involves disruption of microbial cell wall synthesis or inhibition of essential enzymes . This suggests potential applications in developing new antimicrobial agents.
3. Neurological Disorders
The compound's structure may allow it to interact with neurological pathways, making it a candidate for treating CNS disorders. Similar compounds have been explored for their efficacy in treating conditions such as depression, anxiety, and schizophrenia . Future research could focus on evaluating the neuropharmacological effects of this compound.
Synthesis Techniques
The synthesis of (Z)-ethyl 3-(2-methoxy-2-oxoethyl)-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate can be approached through various methods including:
- Multi-step Synthesis : This involves creating the thiazole and thiophene components separately before coupling them together.
- Microwave-Assisted Synthesis : Utilizing microwave irradiation can enhance reaction rates and yields, particularly for complex organic molecules .
Case Studies and Research Findings
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Core Heterocycles :
- The target compound’s benzo[d]thiazole core differs from tetrahydrobenzo[b]thiophene () and benzamide backbones () in electronic properties and ring strain.
- Dihydrothiazole derivatives () lack the fused benzene ring, reducing aromatic interactions but improving synthetic accessibility.
Substituent Effects: The (E)-thiophen-2-yl acryloyl imino group in the target compound provides conjugation and steric bulk absent in simpler dihydrothiazoles (e.g., ). Ethyl ester groups are common in analogs (), suggesting shared metabolic stability challenges due to esterase susceptibility.
Synthesis and Characterization :
- Multi-step reactions (e.g., Petasis alkylation in ) or hydrogenation () are typical for such derivatives.
- X-ray crystallography () and NMR/HRMS () are standard for structural confirmation.
Pharmacological and Physicochemical Implications
Table 2: Inferred Bioactivity Based on Analogous Compounds
Preparation Methods
Synthesis of the 2,3-Dihydrobenzo[d]thiazole Core
The dihydrobenzo[d]thiazole moiety serves as the foundational scaffold for the target compound. A widely adopted strategy involves cyclocondensation between aminothiophenol derivatives and α-halo carbonyl compounds. For example, 4-hydroxythiobenzamide (derived from p-cyanophenol and thioacetamide in DMF under HCl gas) reacts with ethyl 2-chloroacetoacetate to form the thiazole ring. This method, adapted from CN101412699A, achieves cyclization at 20–80°C over 24–48 hours, yielding ethyl 2-(4-hydroxyphenyl)-4-methyl-5-thiazolecarboxylate in ~70% yield.
Key modifications for the target compound include substituting the phenyl group with a methoxy-oxoethyl side chain. This may involve reacting 3-aminobenzenethiol with ethyl 2-bromo-3-methoxypropanoate in ethanol under reflux, followed by oxidation to introduce the ketone functionality. The dihydro nature of the thiazole ring suggests partial hydrogenation post-cyclization, potentially using catalytic hydrogenation with Pd/C in methanol.
Introduction of the (E)-3-(Thiophen-2-yl)acryloyl Imino Group
The acryloylimino group is introduced via condensation between a primary amine and an acryloyl chloride. To ensure (E)-configuration, the reaction is conducted under mild basic conditions (e.g., triethylamine in dioxane at 0–5°C). For the target compound, 3-(thiophen-2-yl)acryloyl chloride is synthesized by treating thiophene-2-carboxylic acid with thionyl chloride, followed by acylation with acrylic acid under Friedel-Crafts conditions.
Condensation of the dihydrobenzo[d]thiazole amine with the acryloyl chloride proceeds via nucleophilic acyl substitution. The reaction is monitored by TLC, with typical yields of 65–75% after recrystallization from ethanol-DMF (1:1). Stereochemical control for the (E)-configuration is achieved by minimizing steric hindrance through low-temperature reaction conditions.
Esterification and Methoxy-oxoethyl Functionalization
The ethyl and methoxy-oxoethyl esters are introduced sequentially. First, the carboxylic acid intermediate (generated by hydrolyzing the thiazole ester with NaOH) is reacted with ethyl chloroformate in dichloromethane to form the ethyl ester. Subsequent Michael addition of methyl glyoxalate to the α,β-unsaturated ketone (in the presence of glacial acetic acid) installs the methoxy-oxoethyl group. This step requires careful pH control (pH 4–5) to avoid side reactions, yielding the Z-configured adduct due to steric effects.
Stereochemical Considerations and Optimization
The (Z)-configuration at the ethyl group and (E)-configuration at the acryloylimino group necessitate precise reaction design:
- Z-Selectivity : Achieved via conjugate addition under kinetic control, where bulkier substituents favor the less sterically hindered transition state. For example, using methyl glyoxalate in ethanol at 0°C with catalytic acetic acid yields >80% Z-isomer.
- E-Selectivity : Maintained by avoiding prolonged heating during imine formation, as thermal equilibration could favor the more stable (Z)-acryloylimino isomer.
Summary of Synthetic Pathway and Data
The following table synthesizes optimal conditions from literature for each step:
Q & A
Q. What are the common synthetic routes for this compound, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis typically involves multi-step protocols:
- Hantzsch thiazole synthesis (α-halocarbonyl + thiourea derivatives) for the thiazole core .
- Condensation reactions (e.g., imine formation between thiazole amines and acryloyl derivatives) under acidic/basic conditions .
- Esterification to introduce methoxy/ethoxy groups via nucleophilic acyl substitution . Critical parameters:
- Temperature control (reflux vs. room temperature) to minimize side reactions.
- Catalysts (e.g., acetic acid for cyclization) to enhance reaction efficiency .
- Solvent selection (DMF for polar intermediates; ethanol for crystallization) . Yields range from 60–85% depending on purification methods (e.g., column chromatography vs. recrystallization) .
Q. Which analytical techniques are most reliable for characterizing this compound?
Methodological Answer: Key techniques include:
- NMR spectroscopy :
- H/C NMR to confirm regiochemistry of thiophene and thiazole substituents .
- NOESY for Z/E isomer differentiation in imine and acryloyl groups .
Q. How is the crystal structure determined, and what intermolecular interactions stabilize the lattice?
Methodological Answer:
- X-ray crystallography using SHELX software for refinement .
- Hydrogen bonding : N–H···O (thiazole-carboxylate) and C–H···π (thiophene-thiazole) interactions dominate .
- Graph-set analysis (e.g., R_2$$^2(8) motifs) to classify H-bond patterns .
- π-π stacking between aromatic thiophene and benzo[d]thiazole rings .
Advanced Research Questions
Q. How can computational methods predict the compound’s bioactivity and binding modes?
Methodological Answer:
- Molecular docking (AutoDock Vina, Schrödinger Suite):
Q. What strategies resolve contradictions in biological activity data across assays?
Methodological Answer:
- Dose-response validation : Replicate assays (e.g., MTT for cytotoxicity) with strict controls for solvent interference (e.g., DMSO <0.1%) .
- Off-target profiling : Use kinase panels or proteome-wide screens to identify non-specific binding .
- Metabolite analysis (LC-MS): Check for hydrolysis of ester groups in cell media, which may alter activity .
Q. How can synthetic byproducts or polymorphs be characterized and minimized?
Methodological Answer:
- Byproduct identification :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
